5-oxo-1-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the attachment of the piperazine moiety. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution reactions using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its versatility allows for the creation of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid
- 5-oxo-5-(4-phenyl-1-piperazinyl)pentanoic acid
- N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide
Uniqueness
5-oxo-1-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H28N4O3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H28N4O3/c33-26-19-21(20-32(26)23-11-5-2-6-12-23)27(34)29-25-14-8-7-13-24(25)28(35)31-17-15-30(16-18-31)22-9-3-1-4-10-22/h1-14,21H,15-20H2,(H,29,34) |
InChI Key |
BYKKCBGPDYSFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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